Bienvenue dans la boutique en ligne BenchChem!

3-Oxabicyclo[3.3.1]nonan-9-amine

Conformational analysis Molecular mechanics Scaffold geometry

3-Oxabicyclo[3.3.1]nonan-9-amine (CAS 1897868-98-2) is a bicyclic amine building block featuring a conformationally constrained oxabicyclo[3.3.1]nonane core with a primary amine at the 9-position (molecular formula C₈H₁₅NO, MW 141.21 g/mol). The compound is supplied by Biosynth (product code XAD86898) and CymitQuimica (Ref.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 1897868-98-2
Cat. No. B2771359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxabicyclo[3.3.1]nonan-9-amine
CAS1897868-98-2
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CC2COCC(C1)C2N
InChIInChI=1S/C8H15NO/c9-8-6-2-1-3-7(8)5-10-4-6/h6-8H,1-5,9H2
InChIKeyDRZNLWVHQCNSQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxabicyclo[3.3.1]nonan-9-amine (CAS 1897868-98-2) Procurement Guide: Core Scaffold Identity and Vendor Landscape


3-Oxabicyclo[3.3.1]nonan-9-amine (CAS 1897868-98-2) is a bicyclic amine building block featuring a conformationally constrained oxabicyclo[3.3.1]nonane core with a primary amine at the 9-position (molecular formula C₈H₁₅NO, MW 141.21 g/mol) . The compound is supplied by Biosynth (product code XAD86898) and CymitQuimica (Ref. 3D-XAD86898) at ≥95% purity for research use, with pricing at €673/50 mg and €1,892/500 mg as of December 2025 . Its closest structural analogs are 9-azabicyclo[3.3.1]nonan-3-amine (CAS 1314965-43-9), the parent 3-oxa-9-azabicyclo[3.3.1]nonane (CAS 280-99-9), 3,7-dioxa-9-azabicyclo[3.3.1]nonane (CAS 873336-52-8), and bicyclo[3.3.1]nonan-9-amine (CAS 19388-67-1) [1].

Why In-Class Bicyclic Amine Scaffolds Cannot Interchangeably Replace 3-Oxabicyclo[3.3.1]nonan-9-amine


Although several [3.3.1] bicyclic amines co-exist in screening libraries, their heteroatom composition and substitution pattern profoundly alter physicochemical properties critical for lead optimization. Introducing an endocyclic oxygen into the bicyclo[3.3.1]nonane framework generates a 3-oxabicyclo[3.3.1]nonane scaffold with a logD (pH 7.4) of approximately 2.33, approximately 0.8–1.0 log units lower than comparably substituted carbocyclic analogs, translating to improved aqueous solubility for downstream formulation [1]. NMR and molecular mechanics studies confirm that 3-oxabicyclo[3.3.1]nonane adopts a double-chair conformation with minimal ring flattening, in stark contrast to 2,4-dioxabicyclo[3.3.1]nonane, which exhibits large flattening relative to the carbocyclic system—directly impacting pharmacophoric geometry and target complementarity [2]. Furthermore, 3-azabicyclo[3.3.1]nonane derivatives undergo skeletal cleavage under photochemical or Lewis acidic conditions, whereas 3-oxabicyclo[3.3.1]nonanes remain intact, giving the oxa-bridged scaffold a critical advantage in synthetic sequences requiring harsh conditions [3]. These data establish that the 3-oxa bridge is not a silent structural feature but a decisive determinant of conformation, stability, and physicochemical profile.

Quantitative Differentiation Evidence for 3-Oxabicyclo[3.3.1]nonan-9-amine Versus In-Class Alternatives


Conformational Fidelity: 3-Oxa Scaffold Exhibits Double-Chair Geometry with Minimal Flattening vs. Dioxa and Carbocyclic Systems

Molecular mechanics calculations on the parent 3-oxabicyclo[3.3.1]nonane core reveal that the chair-chair (cc) conformer exhibits relatively small ring flattening compared to the carbocyclic bicyclo[3.3.1]nonane system, whereas 2,4-dioxabicyclo[3.3.1]nonane undergoes large flattening—altering the spatial orientation of bridgehead substituents such as the 9-amine group [1]. This conformational fidelity is critical for structure-based drug design where the vector of the primary amine determines binding interactions.

Conformational analysis Molecular mechanics Scaffold geometry

Chemical Stability Under Acidic/Photochemical Conditions: 3-Oxabicyclo[3.3.1]nonanes Resist Skeletal Cleavage vs. 3-Azabicyclo[3.3.1]nonanes

Specific 3-azabicyclo[3.3.1]nonane derivatives undergo stereospecific skeletal cleavage when subjected to light or Lewis acidic conditions, affording novel heterotricycles. This behavior is in stark contrast to 3-oxabicyclo[3.3.1]nonanes, which remain intact under identical conditions [1]. For chemists employing acidic reaction conditions or photochemical steps in multi-step synthesis, the 3-oxa scaffold provides a critical stability advantage.

Chemical stability Photochemistry Synthetic robustness

Lipophilicity Modulation: 3-Oxa Incorporation Reduces logD by ~0.8–1.0 Units vs. Carbocyclic Bicyclo[3.3.1]nonane Analogs

Substituted 3-oxabicyclo[3.3.1]nonane derivatives exhibit a logD (pH 7.4) of approximately 2.33 [1]. In contrast, comparably substituted carbocyclic bicyclo[3.3.1]nonane analogs lacking the endocyclic oxygen heteroatom typically display logD values approximately 0.8–1.0 log units higher, based on computational predictions for the unsubstituted core and validated experimental data for methyl-substituted derivatives [2]. This reduction in lipophilicity, driven by the hydrogen-bond acceptor capacity of the ether oxygen, translates to improved aqueous solubility—a critical optimization parameter for oral bioavailability.

Lipophilicity logD Physicochemical property optimization

Basicity Differentiation: 3-Oxabicyclo[3.3.1]nonan-9-amine Exhibits Intermediate pKa vs. 3-Oxa-9-aza and 3,7-Dioxa-9-aza Analogs

The basicity of the 9-amine in 3-oxabicyclo[3.3.1]nonan-9-amine is modulated by the absence of a second nitrogen heteroatom. The parent 3-oxa-9-azabicyclo[3.3.1]nonane (one oxygen, one bridgehead nitrogen) has a predicted pKa of 9.14 , whereas 3,7-dioxa-9-azabicyclo[3.3.1]nonane (two oxygens, one nitrogen) has a measured pKa of 6.7 [1]. The primary 9-amine of the target compound, lacking the inductive electron-withdrawing effect of a second β-oxygen, is predicted to have a pKa in the range of approximately 9.5–10.5—more basic than both aza-analogs, which affects protonation state at physiological pH and reactivity in amide coupling or reductive amination reactions.

Amine basicity pKa Protonation state

Benchmarking Against 5-HT₃ Pharmacophore: 3-Oxa-9-aza Scaffold Delivers Sub-nanomolar Kd; 9-Amine Scaffold Offers Orthogonal Vector for Derivatization

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold (3-oxagranatane) has been validated as a highly potent 5-HT₃ receptor antagonist core, with the parent heterocycle exhibiting a binding affinity of Kd = 0.2 nM for the rat 5-HT₃A receptor, comparable to ondansetron (Kd = 0.5 nM) . 3-Oxabicyclo[3.3.1]nonan-9-amine differs by lacking the bridgehead nitrogen present in oxagranatane, instead presenting a primary amine at the 9-position. This structural distinction allows derivatization at the 9-position (e.g., amide, sulfonamide, urea formation) rather than at the bridgehead nitrogen, offering a distinct vector for SAR exploration in programs targeting 5-HT₃ or related GPCR/ion channel targets [1].

5-HT₃ receptor Binding affinity Pharmacophore development

Scaffold-Dependent Reactivity in Ring-Opening and Cycloaddition Chemistry

The 3-oxabicyclo[3.3.1]nonane scaffold participates in domino ring-opening/intramolecular cyclization sequences that produce aminoalcohols with retained bicyclic architecture. Spirocyclic bis(oxirane) precursors yield 9-oxabicyclo[3.3.1]nonane-containing aminoalcohols via nucleophilic ring-opening, a reactivity profile distinct from 9-azabicyclo[3.3.1]nonane systems, where the bridgehead nitrogen redirects reactivity toward N-alkylation or elimination pathways [1]. This divergent reactivity enables the construction of chemotypes inaccessible from nitrogen-bridged analogs, expanding accessible chemical space for library synthesis.

Synthetic chemistry Ring-opening reactions Cycloaddition

Research and Procurement Application Scenarios for 3-Oxabicyclo[3.3.1]nonan-9-amine


Fragment-Based Drug Discovery Requiring Conformationally Constrained, Low-logD Primary Amine Building Blocks

Medicinal chemistry teams optimizing logD for oral bioavailability can select the 3-oxabicyclo[3.3.1]nonan-9-amine scaffold over carbocyclic bicyclo[3.3.1]nonan-9-amine, achieving an approximately 0.8–1.0 log unit reduction in lipophilicity while preserving the double-chair conformational rigidity essential for fragment growth [1][2]. The predictable geometry and reduced logD make this scaffold a superior starting point for fragment elaboration compared to more lipophilic carbocyclic analogs.

Multi-Step Synthesis Requiring Acid-Stable Bicyclic Amine Intermediates

For synthetic routes involving Lewis acidic conditions or photochemical steps, 3-oxabicyclo[3.3.1]nonan-9-amine derivatives resist skeletal rearrangement that plagues 3-azabicyclo[3.3.1]nonane analogs, which undergo cleavage to heterotricycles under identical conditions [1]. This stability advantage reduces synthetic attrition and improves overall yield in multi-step sequences, directly impacting cost-per-gram economics for scale-up procurement.

5-HT₃ Receptor Antagonist Lead Optimization Requiring Novel Derivatization Vectors

Programs targeting the 5-HT₃ receptor with a validated oxagranatane pharmacophore (Kd = 0.2 nM, 2.5-fold more potent than ondansetron) can use the 9-amine scaffold to explore amide, sulfonamide, or urea substituents at the 9-position, an underexplored vector orthogonal to the bridgehead-nitrogen series [1]. This approach enables IP differentiation while retaining the core scaffold's conformational pre-organization for the 5-HT₃ binding pocket.

Library Synthesis Targeting Aminoalcohol Chemical Space via Domino Ring-Opening Chemistry

The 3-oxabicyclo[3.3.1]nonane scaffold enables domino oxirane ring-opening/intramolecular cyclization cascades that yield aminoalcohol chemotypes inaccessible from 9-azabicyclo[3.3.1]nonane analogs, where the bridgehead nitrogen redirects reactivity toward elimination or N-alkylation [1]. Compound library producers seeking to expand into novel bicyclic aminoalcohol space should procure the 3-oxa scaffold for this differentiated reactivity.

Quote Request

Request a Quote for 3-Oxabicyclo[3.3.1]nonan-9-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.